Dimethylaminoethyl acrylate benzyl chloride
CAS No.: 46830-22-2
Cat. No.: VC3704876
Molecular Formula: C14H20ClNO2
Molecular Weight: 269.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 46830-22-2 |
|---|---|
| Molecular Formula | C14H20ClNO2 |
| Molecular Weight | 269.77 g/mol |
| IUPAC Name | benzyl-dimethyl-(2-prop-2-enoyloxyethyl)azanium;chloride |
| Standard InChI | InChI=1S/C14H20NO2.ClH/c1-4-14(16)17-11-10-15(2,3)12-13-8-6-5-7-9-13;/h4-9H,1,10-12H2,2-3H3;1H/q+1;/p-1 |
| Standard InChI Key | ZGCZDEVLEULNLJ-UHFFFAOYSA-M |
| SMILES | C[N+](C)(CCOC(=O)C=C)CC1=CC=CC=C1.[Cl-] |
| Canonical SMILES | C[N+](C)(CCOC(=O)C=C)CC1=CC=CC=C1.[Cl-] |
Introduction
Chemical Identity and Structure
Dimethylaminoethyl acrylate benzyl chloride, identified by CAS number 46830-22-2, is a quaternary ammonium salt formed through the reaction of dimethylaminoethyl acrylate with benzyl chloride . This compound is known by several alternative names including benzyldimethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride, ADAMQUAT BZ 80, and n-(2-acryloyloxyethyl)-n-benzyl-n,n-dimethylammonium chloride . It is registered in the European Inventory of Existing Commercial Chemical Substances (EINECS) with the number 256-283-8 .
Molecular Characteristics
The compound has a molecular formula of C₁₄H₂₀NO₂Cl and a molecular weight of 269.77 g/mol . Its structure features an acrylate group connected to a quaternary ammonium center via an ethyl linker. The quaternary ammonium group contains two methyl groups and a benzyl group, with chloride serving as the counter ion. This unique structural arrangement contributes to its distinctive chemical properties and reactivity.
Physical Properties
Dimethylaminoethyl acrylate benzyl chloride exhibits the following physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀NO₂Cl |
| Molecular Weight | 269.77 g/mol |
| Physical State | Liquid |
| Color | Colorless to yellowish |
| Viscosity | 70 mPa·s (at 25°C) |
| Flash Point | No flash point |
| Solubility | Completely soluble in water |
The compound's complete water solubility is a significant characteristic that facilitates its use in aqueous systems, particularly in water treatment and papermaking applications .
Industrial Production and Manufacturing
Production Volumes
According to United States production data, the manufacturing volumes of Dimethylaminoethyl acrylate benzyl chloride have fluctuated over recent years, with the following reported quantities:
| Year | U.S. Production (pounds) |
|---|---|
| 2019 | 341,937 |
| 2018 | 375,596 |
| 2017 | 245,319 |
| 2016 | 276,490 |
These production figures demonstrate the significant industrial scale at which this compound is manufactured and utilized .
Synthesis Methods
A patent describes an improved manufacturing method where benzyl chloride is introduced as a quaternizing agent into a solution of the precursor compound at temperatures between 35-60°C (preferably 40-50°C), followed by the addition of water to allow the reaction to proceed to completion . This innovative approach has been reported to reduce reaction times and increase productivity by at least twofold while simultaneously minimizing environmental impacts .
Applications and Industrial Uses
Primary Applications
Dimethylaminoethyl acrylate benzyl chloride finds extensive use in several industrial applications due to its unique chemical properties:
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Papermaking Chemicals: The compound is widely utilized in the paper industry as a component in chemicals for paper making .
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Polymer Flocculants: Its ability to form high molecular weight cationic polymers makes it valuable in water treatment processes for flocculation and clarification .
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Cationic Polymerization: As a water-soluble cationic monomer, it can produce high molecular weight polymers that find applications across various industries .
Functional Characteristics
The utility of Dimethylaminoethyl acrylate benzyl chloride stems from its dual functionality:
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The acrylate group enables participation in free-radical polymerization reactions.
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The quaternary ammonium center imparts cationic properties and water solubility to resulting polymers.
This combination makes it an important acrylic monomer that gives basic properties to copolymers, contributing to their functionality in various applications.
Chemical Reactivity and Mechanism of Action
Polymerization Behavior
Dimethylaminoethyl acrylate benzyl chloride is an unsaturated carboxylic acid ester containing a quaternary ammonium group. The compound readily participates in addition polymerization through its acrylate functionality, forming polymers with cationic character. It tends to spontaneously polymerize at elevated temperatures, upon irradiation, and in the presence of free-radical initiators.
Hydrolysis Mechanisms
A significant aspect of the compound's chemistry involves its hydrolysis behavior. The ester linkage can undergo hydrolysis to form acrylic acid and dimethylaminoethanol. This process is highly influenced by pH conditions as demonstrated in recent research studies.
Recent Research Findings
Hydrolysis Studies
A detailed investigation using ¹H NMR spectroscopy examined the hydrolysis of poly[N,N-(dimethylamino)ethyl acrylate] between pH 0 and 14, providing insights relevant to understanding the behavior of Dimethylaminoethyl acrylate benzyl chloride . The study revealed several critical findings:
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Contrary to previously held views, hydrolysis rates were found to be highly pH-dependent, with half-lives varying dramatically from years to minutes depending on pH conditions .
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The extent of hydrolysis also showed pH-dependency, with a characteristic plateau at approximately 50-60% hydrolysis at pH 7, attributed to electrostatic repulsion between anionic carboxylate groups and hydroxide ions .
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Under strongly acidic conditions (pH 0.3), the hydrolysis mechanism differs, showing no plateau effect and achieving up to 88% hydrolysis after 8 days at 70°C .
Structure-Activity Relationships
Research has also explored how neighboring functional groups affect hydrolysis behavior in copolymers containing Dimethylaminoethyl acrylate derivatives:
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Anionic, neutral/hydrophilic, and cationic comonomers can affect hydrolysis rates by up to 20-fold at pH 7 .
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Studies with novel analogues containing additional dimethylamino groups in different positions of the side chain demonstrated dramatic differences in hydrolysis rates. Specifically, poly[1,3-bis(dimethylamino)-2-propyl acrylate] hydrolyzed more than 500 times faster at pH 7 than its linear isomer poly[2-((2-(dimethylamino)ethyl)(methyl)amino)ethyl acrylate] .
These findings highlight the importance of intramolecular interactions, proximity effects, and neighboring group participation in determining the chemical behavior of Dimethylaminoethyl acrylate benzyl chloride and related compounds.
Regulatory Status and Global Registration
Registration Status
Dimethylaminoethyl acrylate benzyl chloride has been registered with various regulatory agencies worldwide:
| Regulatory Body | Status |
|---|---|
| ENCS (Japan) | Registered |
| TSCA (United States) | Registered |
| REACH (European Union) | Not registered |
| EINECS (China) | Registered |
| KECL (Korea) | Registered |
| TCSI (Taiwan) | Registered |
This registration pattern indicates the compound's global commercial significance . Additionally, the compound has been assigned the FDA Unique Ingredient Identifier (UNII) 9330J8T133 .
| Packaging Type | Capacity |
|---|---|
| Polyethylene Drum | 200 kg |
| Polyethylene Jerry Can | 18 kg |
Comparative Analysis with Related Compounds
Structural Analogues
Examining Dimethylaminoethyl acrylate benzyl chloride in relation to structurally similar compounds provides valuable insights:
| Compound | Structural Differences | Comparative Properties |
|---|---|---|
| Dimethylaminoethyl acrylate | Lacks benzyl chloride moiety | Different reactivity profile, used in drug delivery systems |
| Benzyl chloride | Simple alkyl halide | Different chemical properties, used in organic synthesis |
| Acrylate esters | Similar functionalities but varying substituents | Used widely in polymer chemistry |
These comparisons demonstrate how the specific quaternary ammonium structure in Dimethylaminoethyl acrylate benzyl chloride significantly influences its chemical behavior, reactivity, and applications compared to related compounds.
Functional Comparisons
The unique combination of an acrylate group with a quaternary ammonium center distinguishes Dimethylaminoethyl acrylate benzyl chloride from other cationic monomers. This dual functionality enables:
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Formation of water-soluble polymers with cationic character
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Enhanced binding to negatively charged surfaces (e.g., cellulose fibers, mineral particles)
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Participation in both polymerization and ionic interactions
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